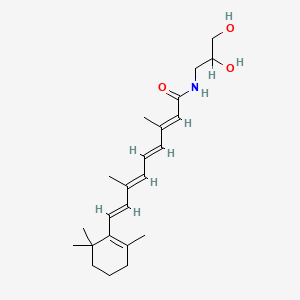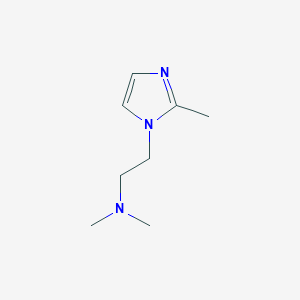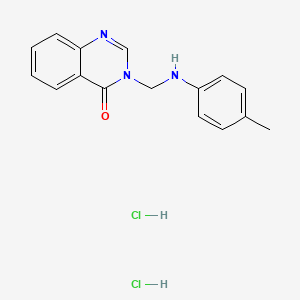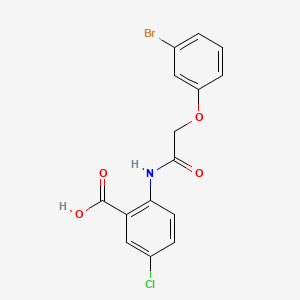![molecular formula C17H15NO B14455903 4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile CAS No. 74261-28-2](/img/structure/B14455903.png)
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile is an organic compound with the molecular formula C17H15NO It is a derivative of benzonitrile, featuring a cyclopropyl group substituted with a 4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxyphenylacetonitrile with a cyclopropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: 4-[2-(4-Formylphenyl)cyclopropyl]benzonitrile or 4-[2-(4-Carboxyphenyl)cyclopropyl]benzonitrile.
Reduction: 4-[2-(4-Methoxyphenyl)cyclopropyl]benzylamine.
Substitution: 4-[2-(4-Nitrophenyl)cyclopropyl]benzonitrile or 4-[2-(4-Bromophenyl)cyclopropyl]benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile depends on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, altering their activity. For example, the methoxy group can participate in hydrogen bonding or hydrophobic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyanophenylcyclopropane: Lacks the methoxy group, affecting its electronic properties.
4-Methoxyphenylacetonitrile: Lacks the cyclopropyl group, resulting in different reactivity.
Uniqueness
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile is unique due to the presence of both the methoxy and cyclopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the design of molecules with specific biological activities.
Eigenschaften
CAS-Nummer |
74261-28-2 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
4-[2-(4-methoxyphenyl)cyclopropyl]benzonitrile |
InChI |
InChI=1S/C17H15NO/c1-19-15-8-6-14(7-9-15)17-10-16(17)13-4-2-12(11-18)3-5-13/h2-9,16-17H,10H2,1H3 |
InChI-Schlüssel |
NQWWSLSIMKKVCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)

![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)






